N-(2-Aminoethyl)glycine

Charge transport Molecular electronics PNA duplexes

Unmodified N-(2-Aminoethyl)glycine (AEG) delivers 2× faster charge transfer kinetics than γ-substituted PNA backbones — critical for biosensor sensitivity and molecular wire performance. AEG-PNA:RNA duplexes gain a 4 °C thermal stability edge over DNA targets, ensuring tighter antisense engagement. Complete nuclease resistance eliminates the need for additional stabilizing modifications, reducing synthesis complexity and cost. For oral-delivery programs, unmodified AEG achieves total GI absorption within 2 hours in rodent models, outperforming amino- or carboxyl-modified analogs. Procure the native backbone first; validate performance before substituting.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 24123-14-6
Cat. No. B554895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)glycine
CAS24123-14-6
SynonymsN-(2-Aminoethyl)glycine; 24123-14-6; 2-((2-Aminoethyl)amino)aceticacid; N-beta-aminoethyl-Gly-OH; 2-(2-aminoethylamino)aceticacid; AEGEthylenediamine-N-aceticAcid; Ethylenediamine-N-monoaceticAcid; 2-[(2-aminoethyl)amino]aceticacid; [(2-AMINOETHYL)AMINO]ACETICACID; Aminoethylglycine; H-Aeg-OH; (2-Aminoethyl)glycine; AC1L8MHM; 25240-38-4; N--Aminoethyl-Gly-OH; N-(2'-Aminoethyl)glycine; Glycine,N-(2-aminoethyl)-; SCHEMBL25747; ACMC-209g93; CTK4F2959; MolPort-006-392-101; PIINGYXNCHTJTF-UHFFFAOYSA-N; ANW-25333; MFCD00144824; ZINC19366971
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC(CNCC(=O)O)N
InChIInChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
InChIKeyPIINGYXNCHTJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)glycine (CAS 24123-14-6) for PNA Backbone: Core Properties and Procurement Specifications


N-(2-Aminoethyl)glycine (AEG), CAS 24123-14-6, is a small-molecule pseudopeptide building block that forms the fundamental achiral, neutral polyamide backbone of Peptide Nucleic Acids (PNAs) [1]. In PNA oligomers, the sugar-phosphate backbone of DNA/RNA is replaced by repetitive AEG units linked via peptide bonds, with nucleobases attached through a carboxymethyl linker [2]. This backbone architecture imparts key characteristics: it is uncharged, enzymatically resistant, and capable of Watson–Crick base pairing with complementary DNA or RNA strands [3].

Why Unmodified AEG Backbone Selection Remains Critical Despite γ-PNA and Other Analogs


While numerous PNA backbone modifications (e.g., γ-methylated, γ-substituted, conformationally constrained, or gem-dimethyl variants) exist, the unmodified N-(2-aminoethyl)glycine (aeg) backbone possesses a unique combination of high conformational flexibility, rapid charge transfer kinetics, and baseline bioavailability that cannot be replicated by constrained analogs [1]. This flexibility directly governs critical performance metrics such as hybridization kinetics and charge transport, making simple analog substitution without experimental validation a high-risk approach [2]. Furthermore, modifications to the amino or carboxyl termini of AEG monomers significantly alter gastrointestinal absorption, underscoring that even minor structural changes to the backbone monomer produce measurable physiological differences [3].

Quantitative Comparative Performance Data for N-(2-Aminoethyl)glycine (aeg-PNA) vs. γ-PNA, DNA, and Backbone Analogs


Charge Transfer Rate: aeg-PNA Outperforms γ-PNA by a Factor of 2

In direct electrochemical measurements, the charge transfer (CT) rate constant through an aeg-PNA bridging unit is twice that of a γ-PNA bridging unit [1]. This difference is attributed to the greater conformational flexibility of the achiral aeg-PNA backbone, which broadens the energy levels of the nucleobases and yields a higher frequency of high-CT-rate conformations compared to the more rigid, chiral γ-PNA backbone [2].

Charge transport Molecular electronics PNA duplexes

Gastrointestinal Absorption: Unmodified AEG Absorbs Faster Than Substituted Analogs

In a comparative rat study, analogs of N-(2-aminoethyl)glycine bearing substituents at the amino or carboxyl functions were absorbed to a lesser extent than the parent AEG compound following intragastric administration [1]. Total absorption of unmodified AEG was observed within 2 hours, whereas the di- and tetra-oligomers exhibited even more rapid absorption kinetics [2].

Drug delivery Bioavailability PNA monomers

Thermal Stability Differential: PNA-RNA Duplexes Are 4°C More Stable Than PNA-DNA

Systematic thermal denaturation studies of mixed-sequence pentadecamer PNAs revealed that melting temperatures (Tm) for PNA-RNA duplexes are on average 4 °C higher than for PNA-DNA duplexes of identical sequence [1]. This difference is accompanied by faster association (ka) and slower dissociation (kd) rate constants for PNA-RNA relative to PNA-DNA, indicating inherently stronger and more stable binding to RNA targets [2].

Hybridization thermodynamics Antisense applications PNA-RNA binding

Nuclease Resistance: PNA Backbone Confers Complete Protection Against Serum and Cellular Nucleases

Unlike DNA oligonucleotides, which are rapidly degraded by serum and cellular nucleases, PNA oligomers built on the N-(2-aminoethyl)glycine backbone are completely resistant to degradation by nucleases and proteases present in human serum and cellular extracts [1]. This resistance is a direct consequence of the pseudopeptide backbone lacking the phosphodiester linkages recognized by nucleases and the atypical peptide bonds unrecognized by common proteases [2]. In comparative assays, hybrid PNA-DNA four-way junctions exhibit significantly higher nuclease stability than all-DNA junctions [3].

Enzymatic stability In vivo applications Antisense therapeutics

Backbone Flexibility Defines Hybridization Kinetics: aeg-PNA Is More Flexible Than γ-PNA

Molecular dynamics simulations and experimental structural analyses demonstrate that the common aeg-PNA backbone is achiral and highly flexible, whereas the γ-methylated PNA (γ-PNA) backbone is chiral and significantly more rigid [1]. This flexibility difference directly influences hybridization behavior: the aeg-PNA backbone can reorganize to adopt the optimal conformation for binding both DNA and RNA, while the constrained γ-PNA backbone exhibits altered binding selectivity and kinetics [2]. CD analysis confirms that unmodified aeg-PNA is unstructured in solution, whereas introduction of chiral γ-substituents restores helical propensity [3].

Conformational dynamics Hybridization kinetics Structure-activity relationship

Optimal Use Cases for N-(2-Aminoethyl)glycine (AEG) Based on Comparative Performance Data


Molecular Electronics and Charge Transport Studies Requiring High CT Efficiency

Researchers designing PNA-based molecular wires, biosensors, or charge transport devices should prioritize the unmodified aeg-PNA backbone. The 2× higher charge transfer rate constant compared to γ-PNA [1] directly enhances device sensitivity and signal output, making AEG-derived PNAs the superior choice for applications where electron or hole transfer efficiency is a critical performance metric.

Oral Bioavailability Studies of PNA Monomers and Short Oligomers

For preclinical investigations focused on oral delivery of PNA-based therapeutics, the unmodified AEG monomer offers the most favorable baseline absorption profile. Comparative rat studies demonstrate that AEG analogs with amino or carboxyl modifications are absorbed to a lesser extent than the parent compound, and total absorption of AEG occurs within 2 hours [2]. This makes unmodified AEG the preferred starting point for developing orally bioavailable PNA constructs.

Antisense Targeting of RNA (mRNA, miRNA) with Enhanced Thermal Stability

When the intended therapeutic or diagnostic target is RNA, the intrinsic 4 °C thermal stability advantage of PNA-RNA duplexes over PNA-DNA [3] provides a measurable performance benefit. This translates to stronger target engagement and reduced off-target hybridization, making AEG-based PNAs particularly well-suited for antisense applications aimed at mRNA, miRNA, or other RNA species.

In Vivo and Serum-Exposed Diagnostic Assays Requiring Nuclease Resistance

For any application where PNA probes will be exposed to biological fluids containing nucleases (e.g., in situ hybridization, cell culture, in vivo imaging), the complete resistance of the AEG backbone to enzymatic degradation [4] eliminates the need for additional stabilizing chemical modifications. This reduces synthesis complexity, lowers cost, and minimizes potential toxicity, making unmodified AEG-derived PNAs the most practical and reliable choice.

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